(1-bromohexyl)cyclopropane
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Overview
Description
(1-Bromohexyl)cyclopropane is an organic compound characterized by a cyclopropane ring attached to a hexyl chain with a bromine atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-bromohexyl)cyclopropane typically involves the reaction of cyclopropane derivatives with hexyl bromide under specific conditions. One common method is the reaction of cyclopropylmagnesium bromide with hexyl bromide in the presence of a suitable solvent like diethyl ether . Another approach involves the use of carbenes, which react with alkenes to form cyclopropane rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (1-Bromohexyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The cyclopropane ring can be opened under certain conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hexyl derivatives, while ring-opening reactions can produce a variety of linear or branched compounds .
Scientific Research Applications
(1-Bromohexyl)cyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-bromohexyl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Bromocyclopropane: Similar in structure but lacks the hexyl chain.
Cyclopropylmethyl bromide: Contains a methyl group instead of a hexyl chain.
Cyclopropyl bromide: A simpler compound with only a cyclopropane ring and a bromine atom.
Uniqueness: (1-Bromohexyl)cyclopropane is unique due to the presence of both a cyclopropane ring and a hexyl chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1342102-51-5 |
---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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